![molecular formula C8H5ClN2O2 B2711641 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 1503889-91-5](/img/structure/B2711641.png)
3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid is a compound that belongs to the class of imidazopyridines, which are important fused bicyclic 5,6 heterocycles . These compounds have been recognized for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid is characterized by a fused bicyclic 5,6 heterocycle . The InChI code for this compound is 1S/C8H5ClN2O2/c9-5-1-2-11-6 (8 (12)13)4-10-7 (11)3-5/h1-4H, (H,12,13) .Scientific Research Applications
Antitubercular Activity
3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid has shown promise as an antitubercular agent. In a study using a mouse model infected with Mycobacterium tuberculosis (Mtb) H37Rv, treatment with this compound led to significant reductions in bacterial load. Doses of 0.4, 2.0, and 10.0 mg/kg resulted in 90%, 99%, and 99.9% bacterial reduction, respectively .
pH Sensing and Monitoring
Researchers have explored the use of 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid as a pH probe. Specifically, a derivative of this compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, demonstrated excellent selectivity, sensitivity, reversibility, and rapid response time for monitoring pH values in the range of 3.0 to 7.0 . This property could find applications in biosensing and bioimaging.
Fluorescent Bioimaging
The broader class of imidazo[1,2-a]pyridine analogues, including 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid, has been investigated for fluorescent bioimaging of pH. These compounds can serve as probes to visualize pH changes in biological systems, aiding in disease diagnosis and drug delivery studies .
Future Directions
properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPOZXWVXWPVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2Cl)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid |
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